6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione is a nitrogen-containing bicyclic compound characterized by its unique spiro structure. Its molecular formula is with a molecular weight of 196.25 g/mol. This compound belongs to the class of diazaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is often referenced by its CAS number, 1391733-74-6, and has various synonyms including 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione and 1,7-diazaspiro[4.5]decane-2,8-dione, 6-ethyl.
The synthesis of 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
The molecular structure of 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione features a spiro configuration with two nitrogen atoms incorporated into a bicyclic system. The presence of carbonyl groups at positions 2 and 8 contributes to its chemical reactivity.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful optimization of conditions such as pH and temperature to achieve desired outcomes without decomposing the sensitive spiro structure.
The mechanism of action for compounds like 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione often involves interactions with biological targets such as enzymes or receptors. The spiro structure allows for unique conformational flexibility, which can enhance binding affinity to target sites.
Studies on related diazaspiro compounds have shown that they can exhibit significant biological activities such as anticonvulsant effects, indicating potential therapeutic applications .
Relevant data on melting point and boiling point are not extensively documented in available literature but should be characterized during synthesis.
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione has potential applications in:
Spirocyclic frameworks represent a distinctive class of three-dimensional architectures in medicinal chemistry, characterized by a single atom (the spiro atom) serving as the junction point between two orthogonal rings. The 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione (C₁₀H₁₆N₂O₂, MW 196.25 g/mol) exemplifies this structural motif, featuring a cyclohexane ring fused to a hydantoin-like diazacycle via a quaternary spiro carbon [1]. This spiro-conjugation imposes significant conformational constraints, reducing molecular flexibility and entropy penalties upon binding biological targets. The hydrogen-bonding capacity of its dual amide carbonyls (HB acceptor count: 2) and N-H groups (HB donor count: 2), combined with a moderately polar surface (XLogP3: -0.2), enhances target engagement versatility [1] [7]. Such rigidity and polarity profiles are strategically exploited to improve pharmacokinetic properties, including metabolic stability and membrane permeability, addressing limitations seen in natural chitin synthase inhibitors like polyoxin B [7].
Table 1: Key Structural and Physicochemical Properties of 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆N₂O₂ |
Molecular Weight | 196.25 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
XLogP3 | -0.2 |
Canonical SMILES | CCC1C2(CCC(=O)N1)CCC(=O)N2 |
Heavy Atom Count | 14 |
Diazaspiro[4.5]decane derivatives exhibit broad pharmacological potential, with 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione serving as a strategic precursor for anticonvulsant agents. SAR studies demonstrate that N-3 alkylation—particularly with arylethyl moieties—significantly enhances anticonvulsant efficacy in maximal electroshock seizure (MES) models. For instance, analogues like 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione surpass phenytoin in seizure suppression, attributable to optimal lipophilicity and spatial placement of pharmacophores at N-3 [5]. Beyond neurology, the spiro scaffold’s conformational rigidity enables precise binding to enzymes like chitin synthase (CHS), a validated antifungal target. Derivatives incorporating tartaric acid fragments exhibit IC₅₀ values competitive with polyoxin B, disrupting fungal cell wall biosynthesis through UDP-GlcNAc mimicry [7]. This dual therapeutic relevance underscores the scaffold’s capacity to traverse diverse target landscapes, modulated by peripheral substituents.
Table 2: Bioactive Derivatives of Diazaspiro[4.5]decane Scaffolds
Derivative Structure | Therapeutic Activity | Key Pharmacological Finding |
---|---|---|
8-Amino-3-[2-(4-fluorophenoxy)ethyl] | Anticonvulsant | Superior MES protection vs. phenytoin [5] |
Tartaric acid-functionalized | Antifungal (Chitin synthase inhibition) | IC₅₀: 0.10 mmol/L; MIC 16-64 μg/mL vs. Candida spp. [7] |
1-Methyl-8-phenyl- | Antiviral/Trypanocidal | "Privileged scaffold" for further derivatization [8] |
The pharmacological behavior of diazaspirodecanes is exquisitely sensitive to regioisomeric variations and N-substitution patterns. For 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione, the ethyl group at position 6 (equivalent to C8 in some numbering systems) projects into equatorial space, minimizing steric strain and optimizing hydrophobic interactions. Contrast this with 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 91800-48-5), where ethyl migration to the cyclohexane ring alters ring puckering and electronic distribution, potentially diminishing target affinity [4]. Similarly, N-substitution regiochemistry profoundly impacts bioactivity: N-1 methylation (as in 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) requires protective-group strategies due to the lower nucleophilicity of N-1 versus N-3, yet yields analogs with distinct antiviral profiles [8]. The electrophilic reactivity at nitrogen enables diverse derivatization:
Table 3: Structural and Biological Impact of Isomerism/Substitution in Diazaspirodecanes
Compound Name | CAS/Identifier | Substitution Pattern | Key Structural/Biological Implication |
---|---|---|---|
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione | S12352259 | Ethyl at spiro-adjacent carbon | Optimized anticonvulsant precursor; balanced LogP [1] |
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione | 91800-48-5 | Ethyl on cyclohexane ring | Altered ring conformation; potential antifungal activity [4] |
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | - | N1-methyl; C8-phenyl | Requires protective synthesis; antiviral applications [8] |
2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione | 3576-73-6 | N2-ethyl; N8-methyl | Dual N-alkylation; unknown bioactivity [6] |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8